molecular formula C25H23N3O6 B11937616 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate CAS No. 597547-21-2

2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate

Cat. No.: B11937616
CAS No.: 597547-21-2
M. Wt: 461.5 g/mol
InChI Key: CSJJUSQKGPPKRJ-CVKSISIWSA-N
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Description

2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate is a complex organic compound with the molecular formula C29H28N4O7. This compound is known for its unique structure, which includes methoxy groups, anilino groups, and benzoate esters. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound is less common due to its complexity and the specificity of its applications. when produced on a larger scale, the process involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the hydrazono linkage can produce hydrazine derivatives .

Scientific Research Applications

2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound’s methoxy and anilino groups can interact with enzymes and receptors, modulating their activity. The hydrazono linkage may also play a role in its biological activity by forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxy and anilino groups, along with the hydrazono linkage, make it a versatile compound for various applications in research and industry .

Properties

CAS No.

597547-21-2

Molecular Formula

C25H23N3O6

Molecular Weight

461.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C25H23N3O6/c1-16-4-7-18(8-5-16)25(31)34-21-13-6-17(14-22(21)33-3)15-26-28-24(30)23(29)27-19-9-11-20(32-2)12-10-19/h4-15H,1-3H3,(H,27,29)(H,28,30)/b26-15+

InChI Key

CSJJUSQKGPPKRJ-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)OC)OC

Origin of Product

United States

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